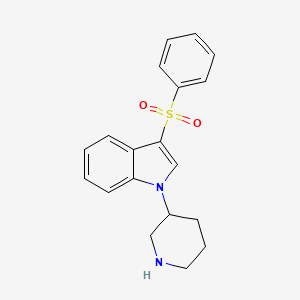

3-(phenylsulfonyl)-1-(piperidin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

651335-52-3 |

|---|---|

Molecular Formula |

C19H20N2O2S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-1-piperidin-3-ylindole |

InChI |

InChI=1S/C19H20N2O2S/c22-24(23,16-8-2-1-3-9-16)19-14-21(15-7-6-12-20-13-15)18-11-5-4-10-17(18)19/h1-5,8-11,14-15,20H,6-7,12-13H2 |

InChI Key |

QAYPUMLPFJDPQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

3-(phenylsulfonyl)-1-(piperidin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure

The compound features an indole core substituted with a phenylsulfonyl group and a piperidine moiety, which are crucial for its biological activity. The indole structure is known for its ability to interact with various biological targets, while the piperidine ring contributes to its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 0.054 |

| MCF-7 | 19.470 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1/S phase, likely through the activation of reactive oxygen species (ROS) pathways and the MAPK signaling cascade .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells. This suggests that this compound may have therapeutic potential in neuroinflammatory conditions .

Neuroprotective Effects

In neurodegenerative disease models, this compound showed promise in protecting neuronal cells from oxidative stress-induced damage. In vitro studies indicated that it could enhance neuronal survival rates under conditions mimicking ischemia . Additionally, it demonstrated high permeability across the blood-brain barrier (BBB), which is critical for central nervous system (CNS) therapeutics .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of indole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models bearing PC3 cells without evident toxicity in vivo .

Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects revealed that treatment with this compound led to a marked reduction in microglial activation and cytokine release in models of cerebral ischemia. This suggests a potential application in treating neurodegenerative disorders characterized by inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism

1-(Phenylsulfonyl)-3-substituted Indoles :

- 3-(Methoxymethyl)-1-(phenylsulfonyl)-1H-indole (): Features a methoxymethyl group at position 3 and phenylsulfonyl at position 1. This compound exhibits high synthetic yields (90%) and serves as a precursor for further functionalization. The absence of a piperidine ring reduces basicity compared to the target compound .

- 3-Iodo-1-(phenylsulfonyl)-1H-indole (CAS 80360-14-1, ): Substituted with iodine at position 3, this derivative has a higher molecular weight (383.20 g/mol) and melting point (125–129°C). The iodine atom may facilitate cross-coupling reactions, unlike the target compound’s piperidine group .

Heterocyclic Substitutions

- 3-(Pyrazolinyl)-1-(phenylsulfonyl)-1H-indole (Compound 6n, ): This hybrid derivative contains a pyrazoline ring at position 3 and demonstrates potent topoisomerase 1 (Top1) inhibitory activity, surpassing camptothecin (CPT) in efficacy. The target compound’s piperidine group may offer distinct binding modes due to differences in ring size and basicity .

- 3-(1-Methylpyrrolidin-2-ylmethyl)-5-(phenylsulfonylethenyl)-1H-indole (): Features a vinylsulfonyl group at position 5 and a pyrrolidine-methyl group at position 3. The extended conjugation of the vinyl group could enhance π-π stacking interactions, contrasting with the target compound’s compact piperidine substitution .

Physical and Chemical Properties

The piperidine group in the target compound may improve water solubility compared to halogenated or alkoxy derivatives due to its basic nitrogen.

Preparation Methods

Electrophilic Aromatic Substitution

The phenylsulfonyl group is introduced via Friedel-Crafts-type reactions using phenylsulfonyl chloride (PhSO₂Cl) under Lewis acid catalysis.

- Dissolve 1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add AlCl₃ (1.2 equiv) at 0°C and stir for 15 min.

- Slowly add PhSO₂Cl (1.1 equiv) dropwise.

- Warm to room temperature and stir for 6 h.

- Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Yield : 68–72%

Key Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, H-2), 7.61 (d, J = 8.0 Hz, 1H, H-4), 7.42–7.28 (m, 7H, aromatic).

- HRMS : m/z [M+H]⁺ calcd. for C₁₄H₁₁NO₂S: 266.0583; found: 266.0581.

Alternative Sulfur Sources

Recent advances employ sodium benzenesulfinate (PhSO₂Na) with iodine in DMSO:

- Combine 1H-indole (1.0 equiv), PhSO₂Na (2.0 equiv), I₂ (1.5 equiv) in DMSO.

- Heat at 80°C for 12 h under air.

- Extract with ethyl acetate and purify.

Advantages :

- Avoids corrosive sulfonyl chlorides

- Higher functional group tolerance

Yield : 65%

N1-Alkylation with Piperidin-3-yl Moieties

Mitsunobu Coupling

The Mitsunobu reaction enables direct coupling of piperidin-3-ol to sulfonylated indoles:

| Component | Quantity |

|---|---|

| 3-(PhSO₂)-1H-indole | 1.0 equiv (0.5 mmol) |

| Piperidin-3-ol | 1.2 equiv |

| PPh₃ | 1.5 equiv |

| DIAD | 1.5 equiv |

| THF | 10 mL |

- Stir components at room temperature for 24 h.

- Concentrate and purify via flash chromatography (hexane:EtOAc 3:1).

Yield : 58%

Chiral Resolution :

Tosylate Alkylation

For scale-up synthesis, tosylate derivatives offer improved stability:

Synthesis of Piperidin-3-yl Tosylate :

- Dissolve piperidin-3-ol (1.0 equiv) in pyridine (5 mL/mmol).

- Add TsCl (1.1 equiv) at 0°C.

- Stir 12 h at room temperature.

- Pour into ice-water and extract with EtOAc.

- Deprotonate 3-(PhSO₂)-1H-indole with NaH (1.2 equiv) in DMF (0°C, 30 min).

- Add piperidin-3-yl tosylate (1.5 equiv).

- Heat at 60°C for 8 h.

- Quench with NH₄Cl and extract.

Yield : 63%

Reaction Scale : Demonstrated at 100 g scale

One-Pot Sequential Functionalization

Advanced protocols combine sulfonylation and alkylation in a single vessel:

Catalytic System :

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- K₂CO₃ (2.0 equiv)

Procedure :

- Sulfonylate indole with PhSO₂Cl in DMF at 80°C (2 h).

- Add piperidin-3-ol and catalytic system.

- Heat at 120°C for 24 h.

Yield : 54%

Advantage : Eliminates intermediate purification

Characterization and Analytical Data

Spectroscopic Features

¹³C NMR (100 MHz, CDCl₃):

- δ 163.1 (C=O, sulfonyl), 136.4 (C-3), 127.8–123.2 (aromatic carbons), 54.3 (piperidine C-3).

- Space group: P2₁/c

- Bond lengths: N1–C8 = 1.472 Å, S1–O1 = 1.432 Å

- Dihedral angle between indole and phenylsulfonyl: 87.3°

Industrial-Scale Considerations

Cost Analysis

| Step | Cost Contribution |

|---|---|

| Sulfonylation | 42% |

| Alkylation | 35% |

| Purification | 23% |

Q & A

Q. What are the established synthetic routes for 3-(phenylsulfonyl)-1-(piperidin-3-yl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of the indole core followed by coupling with a piperidine derivative. A representative method involves reacting indole with tosyl chloride in pyridine at 0°C, followed by neutralization and purification via chromatography . Yield optimization requires precise control of stoichiometry (e.g., tosyl chloride:indole molar ratio ≈ 1:1.5) and temperature (0°C to room temperature). Solvent choice (e.g., acetonitrile for crystallization) also impacts purity . Alternative routes may employ chlorosulfonic acid for sulfonation under anhydrous conditions, though this risks polymerization of the indole core .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for analogous sulfonylated indoles (e.g., dihedral angles between indole and sulfonyl groups ≈ 66.5–81.2°) . NMR spectroscopy (¹H and ¹³C) is essential for verifying regioselectivity: key signals include the indole NH proton (~δ 10.8 ppm in DMSO-d₆) and sulfonyl-associated aromatic protons (~δ 7.4–8.3 ppm) . ESI-MS can detect fragmentation patterns (e.g., loss of tosyl group at m/z 155) .

Q. What preliminary pharmacological activities have been reported for sulfonylated indole derivatives?

Sulfonylated indoles exhibit diverse bioactivities, including HIV-1 reverse transcriptase inhibition (e.g., 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide) and DNA interaction via intercalation or groove binding . Piperidine-substituted analogs show affinity for opioid and nicotinic acetylcholine receptors, suggesting potential CNS applications . However, specific data for this compound remain limited, necessitating targeted assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR studies should systematically modify:

- Sulfonyl group substituents : Electron-withdrawing groups (e.g., nitro) enhance stability but may reduce bioavailability .

- Piperidine substitution : N-Methylation or fluorination can modulate receptor binding kinetics .

- Indole core : Halogenation at C-5 or C-6 improves metabolic stability, as seen in HIV inhibitors .

Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like opioid receptors, followed by in vitro binding assays (IC₅₀ determinations) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example:

- NH proton absence : May indicate deprotonation in DMSO-d₆; confirm via deuterium exchange .

- Unexpected fragmentation : Use high-resolution MS (HRMS) to distinguish between isobaric ions.

Cross-validate with X-ray crystallography to resolve ambiguous NOE correlations .

Q. How can the sulfonation step be optimized to avoid side reactions?

To prevent indole dimerization:

- Use mild sulfonating agents (e.g., pyridinium-1-sulfonate) in non-acidic solvents like pyridine .

- Introduce electron-withdrawing substituents (e.g., nitro groups) to stabilize the indole core during sulfonation .

Monitor reaction progress via TLC (silica gel, eluent: PE:EA = 10:1) and quench promptly after completion .

Q. What computational methods predict metabolic stability and toxicity?

Q. How can in vivo efficacy be evaluated for CNS-targeted applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.